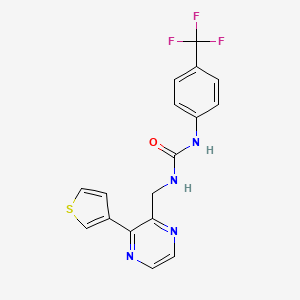

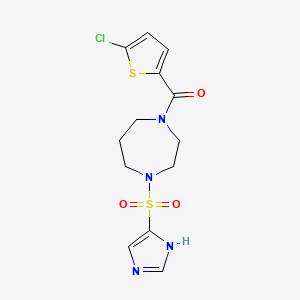

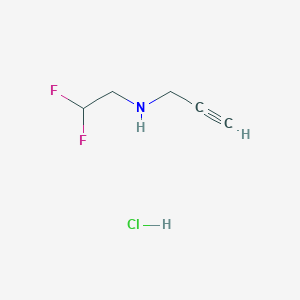

![molecular formula C18H13NO3S B2866900 N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034566-55-5](/img/structure/B2866900.png)

N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene-2-carboxamides are a class of organic compounds known for their diverse biological activities . They are used in the development of various drugs and pesticides . For example, several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain a thiophene nucleus .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamides involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamides consists of a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The carboxamide group is attached to the 2 position of the thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophene-2-carboxamides can undergo various chemical reactions. For instance, they can be synthesized from benzo[b]thiophene-2-carboxamides by reaction with an alkylenediamine .Scientific Research Applications

Synthesis and Structural Studies

N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound with potential applications in various scientific research areas. A study by Cakmak et al. (2022) focused on the synthesis and characterization of a similar compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. They utilized X-ray diffraction, spectroscopic techniques, and DFT/B3LYP/6-311++G(d,p) theoretical level for the characterization, providing insights into the geometric and chemical properties of such compounds. This study is significant for understanding the structural and electronic properties of related benzo[b]thiophene derivatives (Cakmak et al., 2022).

Pharmacological Activities

In the realm of pharmacology, benzo[b]thiophene derivatives have been widely explored. For instance, Shafiee et al. (1983) synthesized various derivatives of benzo[b]thiophene-3-carboxylic acid, including N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and evaluated them for local anesthetic, anticholinergic, and antihistaminic activities. This study highlights the potential of benzo[b]thiophene derivatives in developing new pharmacological agents (Shafiee et al., 1983).

Antimicrobial Applications

Research by Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated them for their antimicrobial properties. This study underlines the importance of benzo[b]thiophene compounds in the development of new antimicrobial agents, offering insights into their potential use in combating various bacterial and fungal infections (Isloor et al., 2010).

Catalytic and Material Applications

Benzo[b]thiophene derivatives are also explored for their applications in catalysis and materials science. A study by Li et al. (2019) on a related compound, N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide, utilized in the construction of covalent organic frameworks (COFs), demonstrates the potential of such compounds in catalysis and materials development (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Action Environment

The action environment of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is primarily within the endoplasmic reticulum membrane where STING is localized

Future Directions

Thiophene-based analogs, including benzo[b]thiophene-2-carboxamides, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZALZXZYKLZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

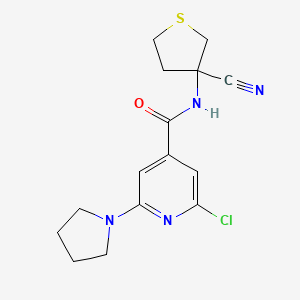

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)

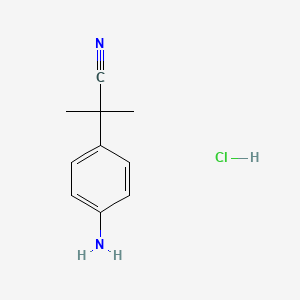

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

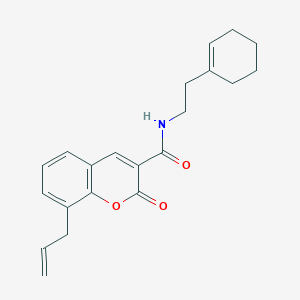

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)